
Zinc, bis(2-methylphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc, bis(2-methylphenyl)-: is an organozinc compound with the molecular formula C14H14Zn It is characterized by the presence of two 2-methylphenyl groups attached to a central zinc atom
准备方法
Synthetic Routes and Reaction Conditions: The preparation of Zinc, bis(2-methylphenyl)- typically involves the reaction of zinc chloride with 2-methylphenyl magnesium bromide (Grignard reagent) in an anhydrous ether solvent. The reaction proceeds as follows:
ZnCl2+2C6H4(CH3)MgBr→Zn(C6H4(CH3))2+2MgBrCl
This reaction is carried out under an inert atmosphere to prevent the oxidation of the Grignard reagent and the product.
Industrial Production Methods: On an industrial scale, the production of Zinc, bis(2-methylphenyl)- can be achieved through a similar process, but with optimized conditions to ensure higher yields and purity. This may involve the use of more efficient solvents, catalysts, and purification techniques.
化学反应分析
Types of Reactions:
Oxidation: Zinc, bis(2-methylphenyl)- can undergo oxidation reactions, leading to the formation of zinc oxide and corresponding organic by-products.
Substitution: This compound can participate in substitution reactions where the 2-methylphenyl groups are replaced by other functional groups.
Coordination: Zinc, bis(2-methylphenyl)- can form coordination complexes with various ligands, altering its chemical properties and reactivity.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents under controlled conditions.
Substitution: Halogenating agents or nucleophiles in the presence of a suitable catalyst.
Coordination: Ligands such as phosphines, amines, or other donor molecules.
Major Products:
Oxidation: Zinc oxide and organic by-products.
Substitution: New organozinc compounds with different functional groups.
Coordination: Various coordination complexes with altered properties.
科学研究应用
Chemistry:
Catalysis: Zinc, bis(2-methylphenyl)- is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes.
Synthesis: It serves as a precursor for the synthesis of other organozinc compounds and coordination complexes.
Biology and Medicine:
Drug Delivery: Zinc-based compounds, including Zinc, bis(2-methylphenyl)-, are explored for their potential in drug delivery systems due to their biocompatibility and ability to form stable complexes with pharmaceuticals.
Industry:
Materials Science: This compound is used in the development of new materials with specific properties, such as improved mechanical strength or enhanced electrical conductivity.
作用机制
The mechanism by which Zinc, bis(2-methylphenyl)- exerts its effects involves the interaction of the zinc center with various molecular targets. The zinc atom can coordinate with different ligands, altering the electronic and steric properties of the compound. This coordination ability is crucial for its role in catalysis and complex formation.
相似化合物的比较
Zinc, bis(2-phenyl)-: Similar structure but with phenyl groups instead of 2-methylphenyl groups.
Zinc, bis(2-chlorophenyl)-: Contains chlorophenyl groups, leading to different reactivity and applications.
Zinc, bis(2-methoxyphenyl)-:
Uniqueness: Zinc, bis(2-methylphenyl)- is unique due to the presence of the 2-methylphenyl groups, which provide specific steric and electronic effects
属性
CAS 编号 |
7029-31-4 |
|---|---|
分子式 |
C14H14Zn |
分子量 |
247.6 g/mol |
IUPAC 名称 |
zinc;methylbenzene |
InChI |
InChI=1S/2C7H7.Zn/c2*1-7-5-3-2-4-6-7;/h2*2-5H,1H3;/q2*-1;+2 |
InChI 键 |
AUGAZENISHMAIK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=[C-]1.CC1=CC=CC=[C-]1.[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


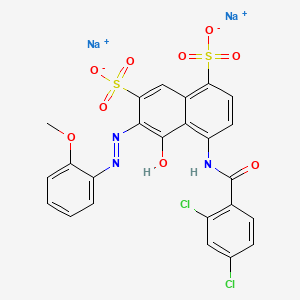
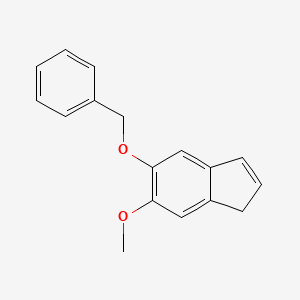
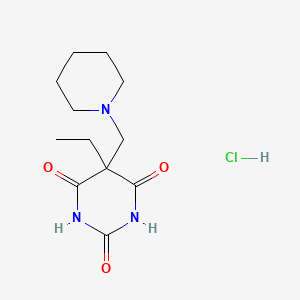
![3-[(Dimethylamino)methyl]-5-(2-methylbutan-2-yl)[1,1'-biphenyl]-2-ol](/img/structure/B14737152.png)
amino}-2-oxoethyl)-3-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B14737155.png)
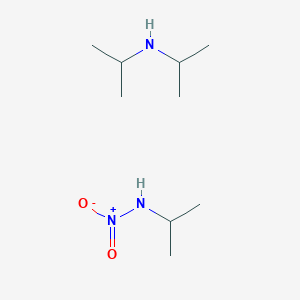
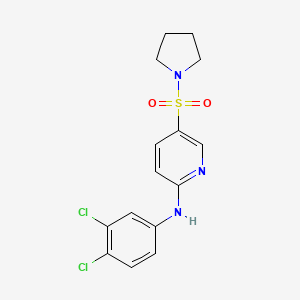
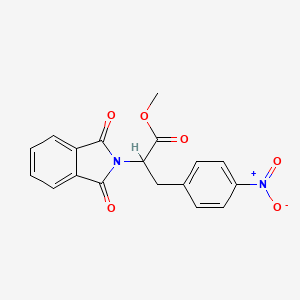
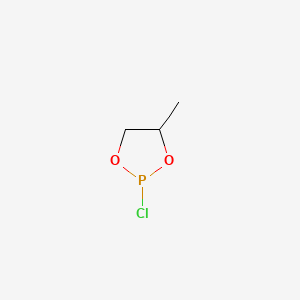
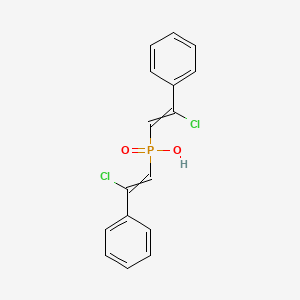
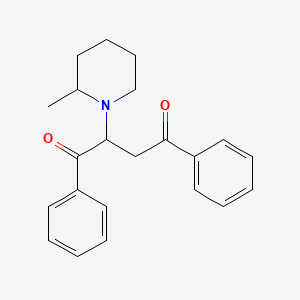
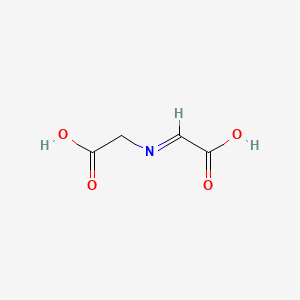

![Dimethyl [(E)-phenyldiazenyl]phosphonate](/img/structure/B14737219.png)
